(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

Catalog No.
S2957721
CAS No.
1621274-19-8
M.F
C53H47NO4P2PdS
M. Wt
962.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-di...

CAS Number

1621274-19-8

Product Name

(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

Molecular Formula

C53H47NO4P2PdS

Molecular Weight

962.39

InChI

InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

KUUQNOIOHIDWBE-UHFFFAOYSA-N

SMILES

CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Solubility

not available
  • Palladium(II)

    Palladium is a versatile transition metal element that finds use in numerous catalytic reactions. Palladium catalysts are known for their ability to facilitate carbon-carbon bond formation, a fundamental step in organic synthesis .

  • Diphenylphosphine Groups

    Organic molecules containing phosphorus-phenyl bonds (P-Ph) are known as phosphines. Two such groups (diphenylphosphine) are present in this molecule. Phosphines are known ligands, meaning they can bind to metal centers and influence their reactivity. They are commonly used in homogeneous catalysis, where the catalyst remains in the same phase (often liquid) as the reactants .

  • Xanthene Scaffold

    The molecule incorporates a xanthene core structure. This class of molecules can exhibit various properties, including fluorescence and Lewis base behavior (electron donors). However, the specific application of the xanthene group in this context would require further investigation into the relevant scientific literature.

The compound (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium; methanesulfonic acid; methyl-(2-phenylphenyl)azanide; palladium(2+) is a complex organophosphorus compound that incorporates multiple functional groups, including phosphanyl and azanide moieties. The presence of palladium(2+) indicates its potential use in catalysis, particularly in organic synthesis. The structure features a xanthene backbone, which is known for its fluorescent properties, making this compound of interest in photochemical applications.

The synthesis of (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium; methanesulfonic acid; methyl-(2-phenylphenyl)azanide; palladium(2+) typically involves several steps:

  • Formation of the Xanthene Core: This may involve cyclization reactions starting from suitable precursors like phenols and aldehydes.
  • Phosphanylation: The introduction of diphenylphosphanyl groups can be achieved through nucleophilic substitution reactions.
  • Complexation with Palladium: Palladium salts can be reacted with the synthesized phosphonium salt to form the final complex.
  • Purification: Techniques such as recrystallization or chromatography are used to isolate the desired product.

These methods highlight the multi-step nature of synthesizing complex organophosphorus compounds.

The applications of this compound span various fields:

  • Catalysis: Its palladium component makes it suitable for use in catalytic processes, particularly in organic synthesis where it can facilitate C-C bond formation.
  • Fluorescent Probes: Due to the xanthene structure, it may be utilized as a fluorescent probe in biological imaging and sensing applications.
  • Pharmaceutical Development: Its potential biological activity suggests applications in drug development, particularly in targeting cancer cells.

Several compounds share structural features with (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium; methanesulfonic acid; methyl-(2-phenylphenyl)azanide; palladium(2+), including:

  • Triphenylphosphine: A widely used ligand in organometallic chemistry but lacks the xanthene structure.
  • Benzylphosphonic Acid Derivatives: These compounds often exhibit biological activity but differ significantly in structure and reactivity.
  • Xanthene Derivatives: Compounds like fluorescein share the xanthene core but do not contain phosphorus functionalities.

Unique Features

The uniqueness of this compound lies in its combination of a xanthene backbone with organophosphorus chemistry and palladium coordination, providing distinct properties that may not be found in simpler analogs. This multifaceted nature enhances its potential utility across various scientific disciplines, from synthetic chemistry to biomedicine.

Dates

Modify: 2023-08-17

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